molecular formula C6H15ClN2O3S B1376521 N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride CAS No. 1361219-74-0

N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride

Cat. No. B1376521
CAS RN: 1361219-74-0
M. Wt: 230.71 g/mol
InChI Key: ZTEKNFFKDJJNMF-UHFFFAOYSA-N
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Description

“N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 1361219-74-0 . It has a molecular weight of 230.72 . The compound is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

“N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride” is a powder that is stored at room temperature . Its molecular weight is 230.72 . More detailed physical and chemical properties could not be retrieved from the web search results.

Scientific Research Applications

1. Enzyme Inhibition and Metal Interaction

Quinolinyl sulfonamides like N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride have been identified as potent methionine aminopeptidase (MetAP) inhibitors. These inhibitors exhibit varying inhibitory potencies across different metal forms of Escherichia coli MetAP, and their inhibition is influenced by metal concentration. In-depth analysis indicates that such inhibitors form a metal complex at the enzyme active site, highlighting a typical mechanism of inhibition for many non-peptidic MetAP inhibitors (Huang et al., 2006).

2. Supramolecular Assembly and Hydrogen Bonding

A series of nimesulidetriazole derivatives, structurally related to N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride, have been synthesized and analyzed for their crystal structures and supramolecular assembly. The study demonstrates the effect of substitution on the assembly and highlights the significant role of N(sulphonamide)–H⋯O(sulfonyl) hydrogen bonds in shaping the molecular structure and interactions (Dey et al., 2015).

3. Conversion to Morpholines

N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride has been involved in the conversion of 1,2-amino alcohols into morpholines, serving as a protecting/activating group for amines. This process has demonstrated high yields and efficiency, proving its utility in the synthesis of complex molecules like antidepressant drugs (Fritz et al., 2011).

4. Molecular and Crystal Structure Analysis

The compound and its derivatives have been extensively studied for their molecular and crystal structure. X-ray molecular structure determination and gas-phase structure computations have provided insights into the conformational behavior of these compounds. Such studies are pivotal in understanding the structural prerequisites for biological activity (Remko et al., 2010).

5. Antimicrobial Activity

Research has indicated that derivatives of morpholine-containing 2-R-phenyliminothiazole, structurally related to N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride, exhibit antibacterial and antifungal effects. The most pronounced antibacterial effect was observed against gram-positive strains of microorganisms, indicating potential for the development of new antimicrobial drugs (Yeromina et al., 2019).

properties

IUPAC Name

N-(morpholin-3-ylmethyl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3S.ClH/c1-12(9,10)8-4-6-5-11-3-2-7-6;/h6-8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEKNFFKDJJNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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